molecular formula C22H22N4 B11444560 2-(4-methylphenyl)-N-[4-(propan-2-yl)phenyl]imidazo[1,2-a]pyrazin-3-amine

2-(4-methylphenyl)-N-[4-(propan-2-yl)phenyl]imidazo[1,2-a]pyrazin-3-amine

Cat. No.: B11444560
M. Wt: 342.4 g/mol
InChI Key: AQZOUSJCGGBTKP-UHFFFAOYSA-N
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Description

2-(4-methylphenyl)-N-[4-(propan-2-yl)phenyl]imidazo[1,2-a]pyrazin-3-amine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrazines. This compound is characterized by its unique structure, which includes an imidazo[1,2-a]pyrazine core substituted with a 4-methylphenyl group and a 4-(propan-2-yl)phenyl group. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylphenyl)-N-[4-(propan-2-yl)phenyl]imidazo[1,2-a]pyrazin-3-amine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route includes the condensation of 4-methylbenzaldehyde with 4-isopropylaniline to form an intermediate Schiff base. This intermediate then undergoes cyclization with 2-aminopyrazine under acidic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(4-methylphenyl)-N-[4-(propan-2-yl)phenyl]imidazo[1,2-a]pyrazin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-methylphenyl)-N-[4-(propan-2-yl)phenyl]imidazo[1,2-a]pyrazin-3-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-methylphenyl)-N-[4-(propan-2-yl)phenyl]imidazo[1,2-a]pyrazin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-methylphenyl)-N-[4-(propan-2-yl)phenyl]imidazo[1,2-a]pyrazin-3-amine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. Its combination of a 4-methylphenyl group and a 4-(propan-2-yl)phenyl group makes it a valuable scaffold for the development of new therapeutic agents .

Properties

Molecular Formula

C22H22N4

Molecular Weight

342.4 g/mol

IUPAC Name

2-(4-methylphenyl)-N-(4-propan-2-ylphenyl)imidazo[1,2-a]pyrazin-3-amine

InChI

InChI=1S/C22H22N4/c1-15(2)17-8-10-19(11-9-17)24-22-21(18-6-4-16(3)5-7-18)25-20-14-23-12-13-26(20)22/h4-15,24H,1-3H3

InChI Key

AQZOUSJCGGBTKP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3C=CN=CC3=N2)NC4=CC=C(C=C4)C(C)C

Origin of Product

United States

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